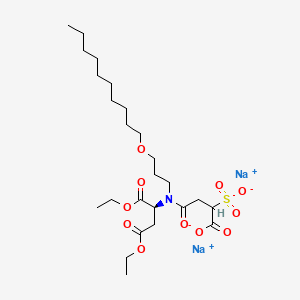
DL-Aspartic acid, N-(3-carboxy-1-oxo-3-sulfopropyl)-N-(3-(decyloxy)propyl)-, 1,4-diethyl ester, disodium salt
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
DL-Aspartic acid, N-(3-carboxy-1-oxo-3-sulfopropyl)-N-(3-(decyloxy)propyl)-, 1,4-diethyl ester, disodium salt is a complex organic compound with potential applications in various fields such as chemistry, biology, and medicine. This compound features a unique structure that combines the properties of aspartic acid derivatives with sulfonate and ester functionalities, making it an interesting subject for scientific research.
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of DL-Aspartic acid, N-(3-carboxy-1-oxo-3-sulfopropyl)-N-(3-(decyloxy)propyl)-, 1,4-diethyl ester, disodium salt typically involves multiple steps, including:
Starting Materials: The synthesis begins with DL-Aspartic acid and other reagents such as 3-carboxy-1-oxo-3-sulfopropyl chloride and 3-(decyloxy)propylamine.
Reaction Conditions: The reactions are usually carried out under controlled conditions, including specific temperatures, pH levels, and the presence of catalysts or solvents.
Purification: The final product is purified using techniques such as crystallization, chromatography, or recrystallization to obtain the desired compound in high purity.
Industrial Production Methods
Industrial production methods for this compound would likely involve scaling up the laboratory synthesis procedures, optimizing reaction conditions for higher yields, and ensuring consistent quality through rigorous quality control measures.
化学反応の分析
Types of Reactions
DL-Aspartic acid, N-(3-carboxy-1-oxo-3-sulfopropyl)-N-(3-(decyloxy)propyl)-, 1,4-diethyl ester, disodium salt can undergo various chemical reactions, including:
Oxidation: The compound may be oxidized to form different products, depending on the oxidizing agents used.
Reduction: Reduction reactions can modify the functional groups, leading to the formation of new derivatives.
Substitution: The ester and sulfonate groups can participate in substitution reactions, where one functional group is replaced by another.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like sodium borohydride, and nucleophiles for substitution reactions. Reaction conditions such as temperature, solvent, and pH are carefully controlled to achieve the desired outcomes.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield carboxylic acids, while reduction could produce alcohols or amines.
科学的研究の応用
Chemistry: It can be used as a reagent or intermediate in organic synthesis.
Biology: The compound may be studied for its effects on biological systems, including enzyme interactions and metabolic pathways.
Medicine: Potential therapeutic applications could include drug development for targeting specific molecular pathways.
Industry: The compound might be used in the production of specialty chemicals or materials with unique properties.
作用機序
The mechanism by which DL-Aspartic acid, N-(3-carboxy-1-oxo-3-sulfopropyl)-N-(3-(decyloxy)propyl)-, 1,4-diethyl ester, disodium salt exerts its effects involves interactions with molecular targets such as enzymes, receptors, or cellular pathways. These interactions can lead to changes in biochemical processes, influencing various physiological functions.
類似化合物との比較
Similar Compounds
Similar compounds include other aspartic acid derivatives and sulfonate esters, such as:
- DL-Aspartic acid, N-(3-carboxy-1-oxo-3-sulfopropyl)-N-(3-(octyloxy)propyl)-, 1,4-diethyl ester, disodium salt
- DL-Aspartic acid, N-(3-carboxy-1-oxo-3-sulfopropyl)-N-(3-(dodecyloxy)propyl)-, 1,4-diethyl ester, disodium salt
Uniqueness
The uniqueness of DL-Aspartic acid, N-(3-carboxy-1-oxo-3-sulfopropyl)-N-(3-(decyloxy)propyl)-, 1,4-diethyl ester, disodium salt lies in its specific combination of functional groups, which confer distinct chemical and biological properties
特性
CAS番号 |
35850-79-4 |
|---|---|
分子式 |
C25H43NNa2O11S |
分子量 |
611.7 g/mol |
IUPAC名 |
disodium;4-[3-decoxypropyl-[(2S)-1,4-diethoxy-1,4-dioxobutan-2-yl]amino]-4-oxo-2-sulfonatobutanoate |
InChI |
InChI=1S/C25H45NO11S.2Na/c1-4-7-8-9-10-11-12-13-16-35-17-14-15-26(22(27)19-21(24(29)30)38(32,33)34)20(25(31)37-6-3)18-23(28)36-5-2;;/h20-21H,4-19H2,1-3H3,(H,29,30)(H,32,33,34);;/q;2*+1/p-2/t20-,21?;;/m0../s1 |
InChIキー |
PFPILGLOAUBLMG-OAQMNXJYSA-L |
異性体SMILES |
CCCCCCCCCCOCCCN([C@@H](CC(=O)OCC)C(=O)OCC)C(=O)CC(C(=O)[O-])S(=O)(=O)[O-].[Na+].[Na+] |
正規SMILES |
CCCCCCCCCCOCCCN(C(CC(=O)OCC)C(=O)OCC)C(=O)CC(C(=O)[O-])S(=O)(=O)[O-].[Na+].[Na+] |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。



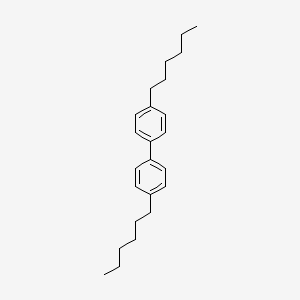
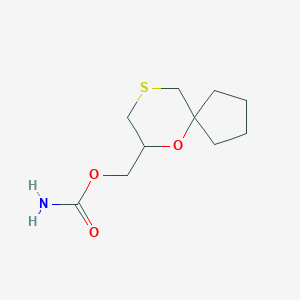
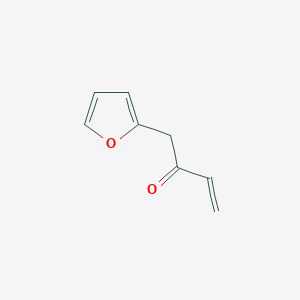
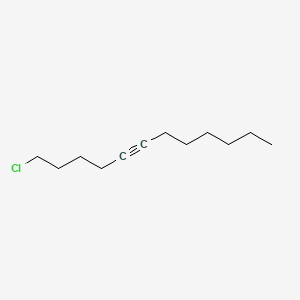
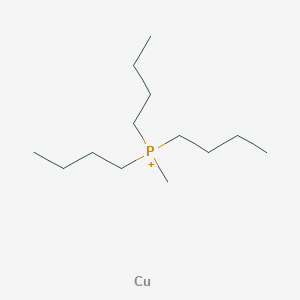
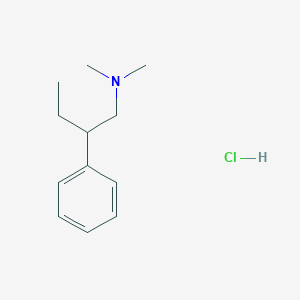
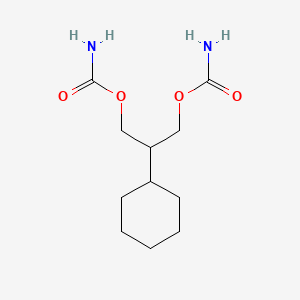
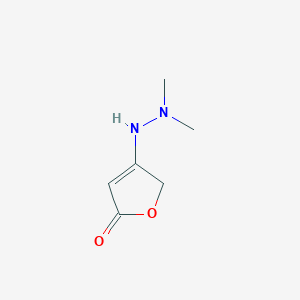
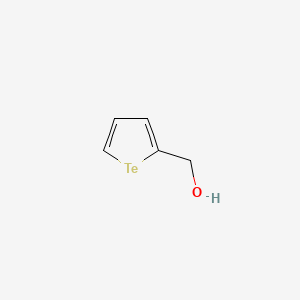
![2-Oxa-8-azaspiro[4.5]decane-1,3-dione, 8-(phenylmethyl)-](/img/structure/B14694630.png)
![Butane-1,4-diol;hexanedioic acid;2-[4-(2-hydroxyethoxy)phenoxy]ethanol;1-isocyanato-4-[(4-isocyanatophenyl)methyl]benzene](/img/structure/B14694637.png)

![Benzenamine, N-[2-(4-nitrophenoxy)ethyl]-](/img/structure/B14694649.png)
